
1,3-Disilacyclobutadien
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Disilacyclobutadien is a unique organosilicon compound characterized by a four-membered ring containing two silicon atoms and two carbon atoms. This compound is of significant interest in the field of organometallic chemistry due to its unusual bonding and electronic properties. The presence of silicon atoms in the ring structure imparts unique reactivity and stability compared to its carbon analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Disilacyclobutadien can be synthesized through various methods, including the reaction of disilacyclobutene with a strong base or the reduction of disilacyclobutadiene derivatives. One common method involves the dehydrohalogenation of 1,3-dihalodisilanes using a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, potential industrial production methods could involve the optimization of existing synthetic routes to scale up the process. This would include the development of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Disilacyclobutadien undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disilacyclobutadiene oxides.
Reduction: Reduction reactions can lead to the formation of disilacyclobutanes.
Substitution: The silicon atoms in the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens or alkyl groups can be introduced using reagents such as halogenating agents or alkyl halides.
Major Products Formed
Oxidation: Disilacyclobutadiene oxides.
Reduction: Disilacyclobutanes.
Substitution: Various substituted disilacyclobutadienes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Disilacyclobutadien has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential as a bioactive molecule, although its applications in biology are still in the early stages.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Disilacyclobutadien involves its ability to participate in various chemical reactions due to the presence of silicon atoms in the ring. The silicon atoms can stabilize negative charges, making the compound a good nucleophile. Additionally, the ring strain in the four-membered ring makes it highly reactive, allowing it to participate in cycloaddition reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutadiene: A carbon analog with a similar four-membered ring structure but without silicon atoms.
1,3-Disilacyclobutene: A related compound with a similar structure but different reactivity due to the presence of a double bond.
1,3-Dihalodisilanes: Precursors used in the synthesis of 1,3-Disilacyclobutadien.
Uniqueness
This compound is unique due to the presence of silicon atoms in the ring, which imparts different electronic properties and reactivity compared to its carbon analogs. The silicon atoms provide increased stability and the ability to participate in a wider range of chemical reactions, making it a valuable compound in organometallic chemistry.
Eigenschaften
Molekularformel |
C2H2Si2 |
|---|---|
Molekulargewicht |
82.21 g/mol |
InChI |
InChI=1S/C2H2Si2/c1-3-2-4-1/h1-2H |
InChI-Schlüssel |
SNHYUCHBJJMFCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=[Si]C=[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


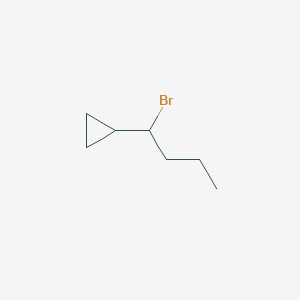
![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)
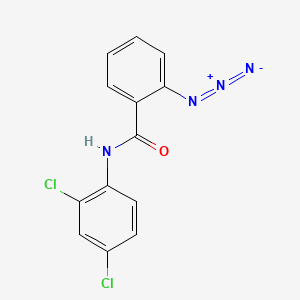

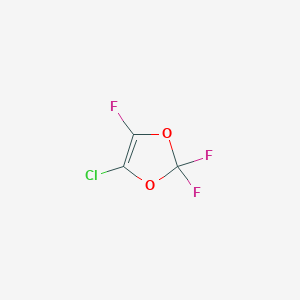
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
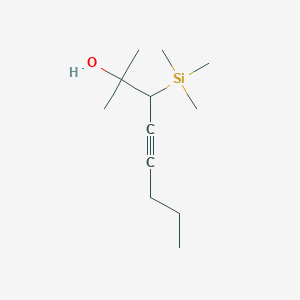
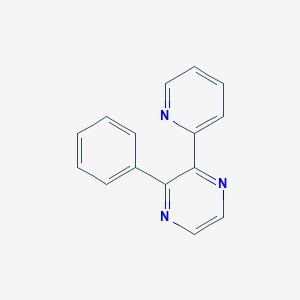
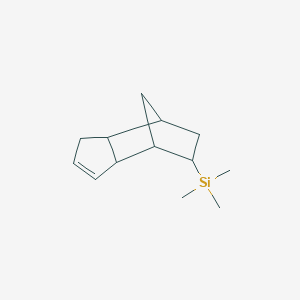
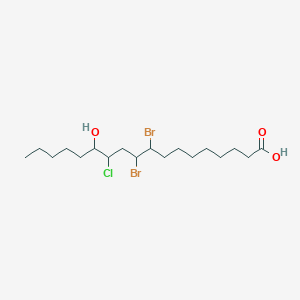
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
